5-Amino-1H-inden-2(3H)-one
Overview
Description
5-Amino-1H-inden-2(3H)-one is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Enantioselective Synthesis
1H-Imidazol-4(5H)-ones, related to the chemical structure of interest, have been introduced as novel nucleophilic α-amino acid equivalents in asymmetric synthesis. These compounds allow highly efficient construction of tetrasubstituted stereogenic centers and provide direct access to N-substituted (alkyl, allyl, aryl) α-amino acid derivatives, showcasing their utility in preparing complex, chiral molecules (Etxabe et al., 2015).
Ligand Design for Metal Complexes
The synthesis and coordination chemistry of ligands bearing amino acid derivatives have been explored, demonstrating their utility in forming complexes with metals such as cobalt and iron. These complexes have been shown to form diastereoselectively and encapsulate anions, highlighting their potential in creating highly selective catalytic and binding environments (Telfer et al., 2003).
Molecular Docking and Drug Design
Exploration of experimental and theoretical properties of β-Enaminones, which are structurally related to 5-Amino-1H-inden-2(3H)-one, through DFT/TD-DFT studies and molecular docking, has been undertaken. These studies reveal insights into the molecular interactions and potential biological activities of these compounds, indicating their applicability in drug design and pharmacology (Fatima et al., 2021).
Synthesis and Characterization of Novel Compounds
Research into the catalytic synthesis of amino acids and peptides using novel reagents and methodologies showcases the versatility of related compounds in creating diverse molecular structures. These studies highlight the role of such compounds in advancing synthetic chemistry and their potential applications in creating new materials and therapeutic agents (Rossi Paccani et al., 2012).
Functional Materials and Sensing
The strategic design and functionalization of metal-organic frameworks (MOFs) with amine-decorated ligands demonstrate their utility in selective gas/vapor sorption and sensing applications. Such materials, incorporating amine functionalities similar to this compound derivatives, show promise in environmental monitoring and chemical sensing (Das & Mandal, 2018).
Properties
IUPAC Name |
5-amino-1,3-dihydroinden-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3H,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXXOPUAASYZCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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